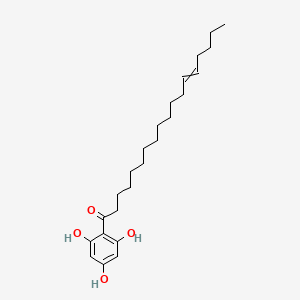
1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1-one is an organic compound with the molecular formula C24H38O4. It is characterized by the presence of a phenyl ring substituted with three hydroxyl groups at positions 2, 4, and 6, and an octadec-13-en-1-one chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and long-chain alkenes.
Hydroxylation: The phenyl ring is hydroxylated at positions 2, 4, and 6 using suitable reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: The hydroxylated phenyl ring is then alkylated with an octadec-13-en-1-one chain using alkylating agents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and efficiency.
Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product
Major Products
Scientific Research Applications
1-(2,4,6-Trihydroxyphenyl)octadec-13-en-1
Properties
CAS No. |
845293-46-1 |
|---|---|
Molecular Formula |
C24H38O4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(2,4,6-trihydroxyphenyl)octadec-13-en-1-one |
InChI |
InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(26)24-22(27)18-20(25)19-23(24)28/h5-6,18-19,25,27-28H,2-4,7-17H2,1H3 |
InChI Key |
STAYPJCQQIJWNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)C1=C(C=C(C=C1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



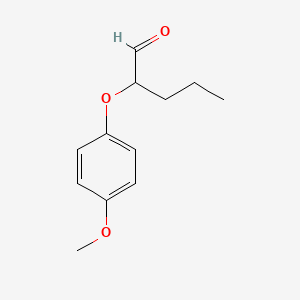
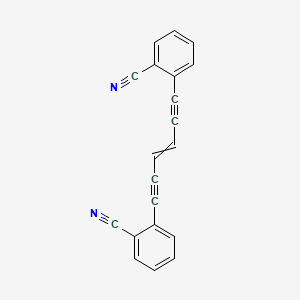
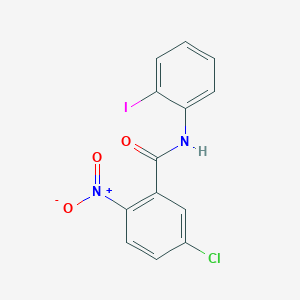
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
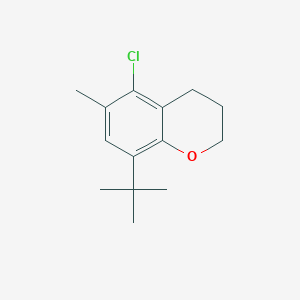
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)

![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
